

An In-Depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Amino-2,4-dibromoanthraquinone
Cat. No.:	B109406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Amino-2,4-dibromoanthraquinone**, including its structure, nomenclature, physicochemical properties, synthesis, and analytical data. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Nomenclature

1-Amino-2,4-dibromoanthraquinone is a substituted anthraquinone, a class of aromatic organic compounds. Its core structure consists of an anthraquinone backbone with an amino group at the first position and bromine atoms at the second and fourth positions.

Chemical Structure:

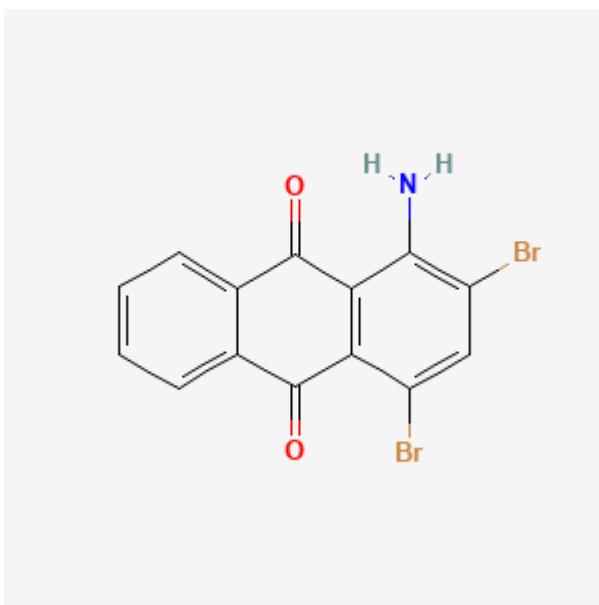


Figure 1: Chemical Structure of **1-Amino-2,4-dibromoanthraquinone**.[\[1\]](#)

Nomenclature:

Type	Name
IUPAC Name	1-amino-2,4-dibromoanthracene-9,10-dione [2]
CAS Number	81-49-2 [2]
Molecular Formula	C ₁₄ H ₇ Br ₂ NO ₂ [2]
Molecular Weight	381.02 g/mol [2]
Synonyms	2,4-Dibromo-1-anthraquinonylamine, Dibromoaminoanthraquinone, ADBAQ, NCI-C55458 [2]

Physicochemical Properties

1-Amino-2,4-dibromoanthraquinone is an odorless, reddish-brown to orange powder.[\[3\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Melting Point	226 °C	[3]
Boiling Point	550.4 ± 50.0 °C at 760 mmHg (predicted)	[3]
Solubility	Water: 0.015 mg/L at 25 °C Acetone: < 1 mg/mL at 23 °C Dimethyl sulfoxide: 1–10 mg/mL at 23 °C Toluene: << 1 mg/mL at 23 °C	[3]
Vapor Pressure	1.4 × 10 ⁻⁹ mm Hg at 25°C (estimated)	[3]
Octanol/Water Partition Coefficient (log K _{ow})	5.31 (estimated)	[3]
Flash Point	> 200 °C	[3]

Synthesis of 1-Amino-2,4-dibromoanthraquinone

The primary method for the synthesis of **1-Amino-2,4-dibromoanthraquinone** is through the bromination of 1-aminoanthraquinone.^[3] A detailed experimental protocol, adapted from a patented method, is provided below. This process involves the use of sulfuric acid, iodine as a catalyst, and a dispersant, followed by the addition of bromine.

Experimental Protocol: Bromination of 1-Aminoanthraquinone

Materials:

- 1-Aminoanthraquinone
- Sulfuric acid
- Iodine

- Dispersant
- Bromine
- Sodium sulfite
- 10% aqueous sodium hydroxide solution
- Water

Procedure:

- To a reaction vessel, add 1-aminoanthraquinone, water, sulfuric acid, a catalytic amount of iodine, and a dispersant.
- Stir the mixture for 1 hour at a temperature of 25-30 °C.
- Raise the temperature of the reaction mixture to 50 °C.
- Slowly add bromine dropwise to the stirred mixture.
- After the addition of bromine is complete, raise the temperature to 85-90 °C.
- Maintain the reaction at this temperature and continue stirring for 4-8 hours to ensure the reaction goes to completion.
- Neutralize the reaction mixture by adding sodium sulfite and a 10% aqueous solution of sodium hydroxide.
- Filter the resulting precipitate.
- Wash the filtered solid with water.
- Dry the product to obtain orange **1-Amino-2,4-dibromoanthraquinone**.

This protocol is based on the methodology described in Korean Patent KR0160330B1.[\[4\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-Amino-2,4-dibromoanthraquinone**.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Amino-2,4-dibromoanthraquinone**.

Analytical Data

The characterization of **1-Amino-2,4-dibromoanthraquinone** is typically performed using various analytical techniques, including mass spectrometry and spectroscopic methods.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of **1-Amino-2,4-dibromoanthraquinone**.^[5] The mass spectrum exhibits characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of two bromine atoms.

m/z (relative abundance)	Assignment
383	[M+4] ⁺
381	[M+2] ⁺
379	[M] ⁺

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in the characteristic M, M+2, and M+4 peaks.

Spectroscopic Data

Spectroscopic data, including ¹³C NMR and IR, are available in various databases.

- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data for the ^{13}C NMR spectrum of **1-Amino-2,4-dibromoanthraquinone** has been recorded and is available through spectral databases.[2]
- Infrared (IR) Spectroscopy: The IR spectrum of this compound has also been documented and can be found in spectral collections.[2]

Applications and Research Interest

1-Amino-2,4-dibromoanthraquinone is primarily used as an intermediate in the synthesis of anthraquinone dyes.[5] These dyes are valued for their brightness and good fastness properties in the textile industry.[5] While its main application is industrial, its well-defined chemical structure and reactivity make it a subject of interest in chemical research.

Safety and Handling

1-Amino-2,4-dibromoanthraquinone should be handled with appropriate safety precautions in a laboratory setting. It may cause eye and respiratory tract irritation.[6] It is also sensitive to long-term exposure to air and light.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Figure 1, [Chemical Structure of 1-Amino-2,4-dibromoanthraquinone]. - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-Amino-2,4-dibromoanthraquinone | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-2,4-dibromoanthraquinone | CAS#:81-49-2 | Chemsoc [chemsoc.com]
- 4. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraquinone - Google Patents [patents.google.com]

- 5. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-AMINO-2,4-DIBROMOANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109406#1-amino-2-4-dibromoanthraquinone-structure-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com